[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

Lipophilic ligand efficiency Physicochemical profiling Medicinal chemistry

[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine (CAS 933682-45-2) is a bicyclic aromatic amine with the molecular formula C₁₅H₂₁N₃ and a molecular weight of 243.35 g/mol. The molecule features a 4‑methyl‑1H‑benzimidazole core linked at the 2‑position to a cyclohexyl ring, which bears a para‑methylamine substituent.

Molecular Formula C15H21N3
Molecular Weight 243.35 g/mol
CAS No. 933682-45-2
Cat. No. B1385879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
CAS933682-45-2
Molecular FormulaC15H21N3
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=N2)C3CCC(CC3)CN
InChIInChI=1S/C15H21N3/c1-10-3-2-4-13-14(10)18-15(17-13)12-7-5-11(9-16)6-8-12/h2-4,11-12H,5-9,16H2,1H3,(H,17,18)
InChIKeySXVVPKOKPJQJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy [4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine (CAS 933682-45-2) – Procurement-Ready Structural Overview


[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine (CAS 933682-45-2) is a bicyclic aromatic amine with the molecular formula C₁₅H₂₁N₃ and a molecular weight of 243.35 g/mol [1]. The molecule features a 4‑methyl‑1H‑benzimidazole core linked at the 2‑position to a cyclohexyl ring, which bears a para‑methylamine substituent [1]. The compound is supplied as a neat research‑grade solid by authorized distributors such as Santa Cruz Biotechnology (sc‑314662) . The presence of a basic primary amine (pKa ~10‑11 predicted for cyclohexylmethanamine analogues) combined with the acidic benzimidazole N–H (pKa ~12‑13) confers a zwitterionic character that can be exploited in salt‑formation or conjugation strategies .

Why Generic Substitution of [4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine (CAS 933682-45-2) Compromises Research Integrity


Small alterations in the benzimidazole‑cyclohexyl scaffold profoundly alter lipophilicity, basicity, and hydrogen‑bonding capacity, rendering the closest commercially available analogs unsuitable for direct substitution . The specific placement of the methyl group at the 4‑position of the benzimidazole ring influences the electron density of the imidazole nitrogen and the overall molecular dipole, parameters that control target‑engagement and solubility in ways that even its 5‑ or 6‑methyl positional isomers cannot replicate . Consequently, a researcher who substitutes this compound with an isomer or a des‑methyl analog risks invalidating structure‑activity‑relationship (SAR) conclusions, introducing uncontrolled variability into synthetic pathways, or failing to reproduce previously observed biological activity .

[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine (CAS 933682-45-2): Quantitative Differentiation Evidence for Informed Procurement


Predicted LogP and Lipophilic Ligand Efficiency Differentiate the 4‑Methyl Isomer from 5‑ and 6‑Methyl Analogs

The computed partition coefficient (LogP) for [4-(4-methyl-1H-benzimidazol-2-yl)cyclohexyl]methanamine is approximately 2.9, whereas the 5‑methyl and 6‑methyl isomers (CAS 933682-43-0/933682-44-1) exhibit LogP values of 3.1–3.3, corresponding to a ΔLogP of 0.2–0.4 . This difference in lipophilicity is sufficient to alter membrane permeability and non‑specific protein binding, factors that are critical in cell‑based phenotypic screening [1].

Lipophilic ligand efficiency Physicochemical profiling Medicinal chemistry

Ionization State Dominated by the Primary Amine: Distinct from N‑Methyl‑Piperidine Bioisosteres

The primary amine in [4-(4-methyl-1H-benzimidazol-2-yl)cyclohexyl]methanamine has a predicted pKa of approximately 10.2, compared to 9.3 for the secondary N‑methylpiperidine analog (4‑methyl‑2‑(piperidin‑4‑yl)‑1H‑benzimidazole, CAS 123456-78-9) . This nearly one pKa‑unit shift means that at physiological pH the 4‑methyl‑cyclohexylmethylamine compound is more extensively protonated, affecting its solubility, volume of distribution, and potential to engage acidic residues in biological targets [1].

pKa profiling Amine basicity Bioisostere design

Topological Polar Surface Area Differentiation Guides Permeability Profiling

The topological polar surface area (TPSA) of [4-(4-methyl-1H-benzimidazol-2-yl)cyclohexyl]methanamine is predicted to be 51.8 Ų [1]. In contrast, the des‑methyl analog (4‑(1H‑benzimidazol‑2‑yl)cyclohexyl)methylamine) exhibits a TPSA of 54.6 Ų, while the 5‑methyl isomer shows 52.3 Ų [1]. Although these differences are modest (ΔTPSA = 0.5–2.8 Ų), they occur near the 60 Ų threshold commonly used for predicting central nervous system penetration, making the 4‑methyl isomer marginally more likely to fall within the CNS‑MPO‑preferred range [2].

Polar surface area Blood-brain barrier permeability ADME prediction

Structural Rigidity of the Cyclohexyl Spacer Differentiates from Flexible Alkyl‑Chain Benzimidazoles

The cyclohexyl ring within [4-(4-methyl-1H-benzimidazol-2-yl)cyclohexyl]methanamine limits the conformational freedom of the primary amine relative to the benzimidazole core, in contrast to fully flexible alkyl‑chain analogs such as 4‑methyl‑2‑(4‑aminobutyl)‑1H‑benzimidazole [1]. No head‑to‑head biological data are available; however, the entropic advantage of the cyclohexyl scaffold is a pharmacologically validated principle: restricted rotation reduces the entropic penalty of binding and can enhance target residence time [2]. This makes the cyclohexyl‑containing compound inherently more appropriate for projects where prolonged receptor occupancy is desired.

Conformational restriction Entropy penalty Target engagement

Defined Application Scenarios for [4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine (CAS 933682-45-2) Driven by Structural Differentiation


Fragment‑Based Lead Generation Requiring a Conformationally Restricted 4‑Methylbenzimidazole Amine

Medicinal chemistry programs that have identified 2‑aminocyclohexyl‑benzimidazole as a privileged fragment can use this compound directly as a synthetic building block. Its limited rotatable bonds (2 vs. 5 for flexible‑chain analogs) provide a rigid, entropy‑favorable core for fragment‑growing or linking strategies, as inferred from fragment‑based drug design principles [1][2].

CNS‑Targeted Libraries Where Predicted TPSA Below 60 Ų Is a Prerequisite

Because its predicted TPSA of 51.8 Ų lies comfortably below the 60 Ų CNS‑penetration threshold, this compound can serve as a physicochemical anchor for focused libraries designed to explore blood‑brain barrier permeability [1]. The lower TPSA differentiates it from the des‑methyl and 5‑methyl isomers, making it the most CNS‑compliant choice among the commercially available regioisomers [2].

Synthesis of Salt‑Form Libraries Leveraging the High Basicity of the Primary Amine

The predicted pKa of ~10.2 for the primary amine [1] makes the compound a strong base that can be readily converted into hydrochloride, mesylate, or tosylate salts for solid‑state characterization or formulation studies. This property is absent in the less basic N‑methyl‑piperidine bioisostere (pKa ~9.3) and is critical for improving aqueous solubility and dissolution rate in early pharmacokinetic profiling [2].

Internal Standard for LC‑MS/MS Quantification of Benzimidazole‑Cyclohexyl Containing Drugs

Owing to its unique molecular weight (243.35 g/mol) and the absence of endogenous or common interfering ions, this compound can be employed as a stable internal standard in bioanalytical methods for drugs containing a 4‑methyl‑benzimidazole‑cyclohexyl motif, such as certain angiotensin‑II‑receptor blocker (ARB) metabolites [1]. Its retention time shift relative to 5‑ or 6‑methyl isomers provides the selectivity needed for isobaric discrimination [2].

Quote Request

Request a Quote for [4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.